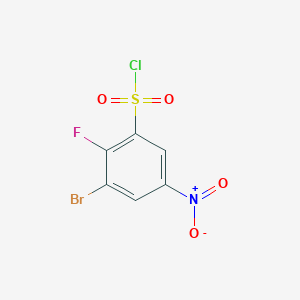

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJMKJDMCZOXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:

Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst like iron bromide.

Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent such as potassium fluoride.

Sulfonylation: Finally, the fluorobromonitrobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, it can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.

Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Reduction Reactions: Products include amino-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Reactions

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, facilitating electrophilic substitution reactions. This property allows it to be used in the preparation of sulfonamides and other sulfonate derivatives.

Reactions Involving Nucleophiles

The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride is replaced by amines or alcohols, leading to the formation of valuable sulfonamides or sulfonate esters. The bromine atom also enables coupling reactions, such as Suzuki-Miyaura coupling, which is essential for constructing complex molecular architectures.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is investigated as a building block for pharmaceuticals. Its unique functional groups can be modified to enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have shown potential as anti-cancer agents and inhibitors of specific enzymes involved in disease pathways.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of critical signaling pathways that promote cell proliferation and survival. This makes it a candidate for further development into therapeutic agents.

Material Science

Polymer Chemistry

The compound is also utilized in polymer chemistry as a functional monomer. Its reactivity allows it to participate in polymerization processes, leading to the development of new materials with tailored properties. For example, incorporating this sulfonyl chloride into polymer matrices can enhance thermal stability and mechanical strength.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Chemical Synthesis | Intermediate for sulfonamides and coupling reactions | Sulfonamides, Biaryl compounds |

| Medicinal Chemistry | Building block for pharmaceuticals | Anticancer agents, Enzyme inhibitors |

| Material Science | Functional monomer in polymer synthesis | Specialty polymers with enhanced properties |

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on molecular features, reactivity, and applications.

Structural Analogues

The primary analogue for comparison is 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride (CID 149699841), which shares a similar backbone but differs in substituents .

| Property | 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride | 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride |

|---|---|---|

| Molecular Formula | C₆H₂BrClFNO₄S | C₆H₂BrCl₂FO₂S |

| Substituents | Br (C3), F (C2), NO₂ (C5), SO₂Cl (C1) | Br (C3), F (C2), Cl (C5), SO₂Cl (C1) |

| Molecular Weight (g/mol) | ~338.5 (calculated) | ~326.4 (calculated) |

| Key Functional Groups | Nitro (-NO₂), sulfonyl chloride (-SO₂Cl) | Chloro (-Cl), sulfonyl chloride (-SO₂Cl) |

Reactivity and Electronic Effects

- Nitro vs. Chloro Substituent: The nitro group (-NO₂) in the primary compound is a stronger electron-withdrawing group (EWG) than the chloro (-Cl) group in the analogue. This enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols) .

- Steric Effects : Both compounds have similar steric profiles due to the ortho-fluoro and meta-bromo substituents. However, the nitro group in the primary compound may introduce additional steric hindrance at the para position.

Physical Properties

- Solubility : The nitro group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the chloro analogue.

Biologische Aktivität

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

- Molecular Formula : C6H3BrClFNO4S

- CAS Number : 1485934-45-9

The biological activity of 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is primarily attributed to its ability to act as a sulfonylating agent. It can modify various biomolecules, thereby influencing enzymatic activities and cellular pathways. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins, potentially leading to inhibition or activation of specific biological targets.

Biological Activity Overview

Research has indicated that compounds similar to 3-bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that nitro-substituted benzene derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound may exhibit anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. Research into related sulfonamide derivatives has demonstrated their ability to inhibit cancer cell growth in vitro .

Structure-Activity Relationship (SAR)

The effectiveness of sulfonyl chloride derivatives like 3-bromo-2-fluoro-5-nitrobenzene can be influenced by their substituents. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| A | Nitro | 10 | Antibacterial |

| B | Fluoro | 15 | Anticancer |

| C | Bromo | 5 | Antifungal |

This table illustrates that variations in substituents can significantly impact the biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound exhibited MIC values ranging from 6.25 to 25 μg/mL against Candida albicans and Aspergillus fumigatus, suggesting that similar structural motifs could enhance antifungal activity .

- Cancer Cell Proliferation Inhibition : In vitro assays showed that certain derivatives of sulfonyl chlorides inhibited the proliferation of PC3 prostate cancer cells with IC50 values as low as 2.2 µM . This indicates a promising avenue for further exploration in cancer therapeutics.

Q & A

Q. How can regioselectivity challenges in multi-functionalized benzene derivatives be mitigated during scale-up?

- Methodological Answer : Use flow chemistry to control reaction exothermicity and residence time. For example, microreactors improve heat dissipation during nitration, reducing byproducts. Scale-up protocols for similar halogenated nitrobenzenes recommend iterative DoE (Design of Experiments) to optimize temperature and reagent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.